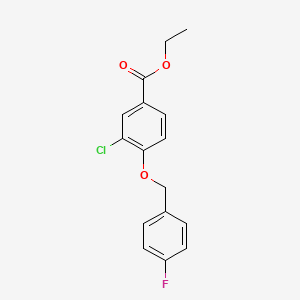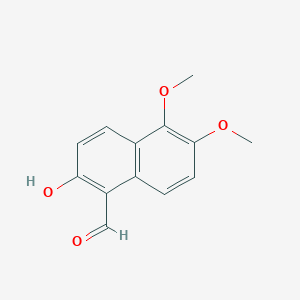
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde is a chemical compound belonging to the naphthaldehyde family It is characterized by the presence of hydroxyl and methoxy groups attached to a naphthalene ring, which gives it unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with methoxy reagents under controlled conditions. One common method is the methylation of 2-hydroxy-1-naphthaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Hydroxy-5,6-dimethoxy-1-naphthoic acid.
Reduction: 2-Hydroxy-5,6-dimethoxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are attributed to excited-state intramolecular proton transfer (ESIPT), where the compound undergoes a tautomeric shift upon excitation, leading to fluorescence emission . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Lacks the methoxy groups, making it less hydrophobic and altering its reactivity.
2,3-Dimethoxy-1-naphthaldehyde: Similar structure but with methoxy groups at different positions, affecting its chemical properties and applications.
4-Hydroxy-5,6-dimethoxy-2-naphthaldehyde:
Uniqueness
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or photophysical characteristics.
Eigenschaften
Molekularformel |
C13H12O4 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-hydroxy-5,6-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-16-12-6-4-8-9(13(12)17-2)3-5-11(15)10(8)7-14/h3-7,15H,1-2H3 |
InChI-Schlüssel |
RLNGZZITYCVOMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=C(C=C2)O)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)
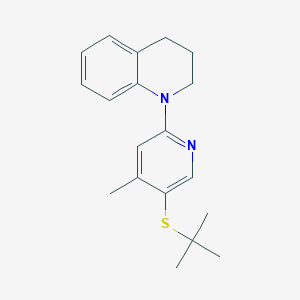
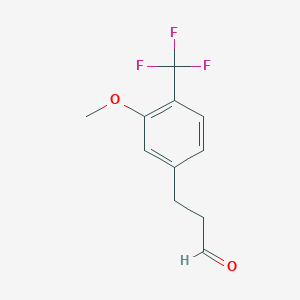
![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)

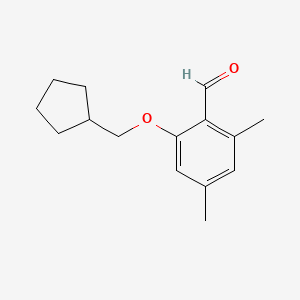
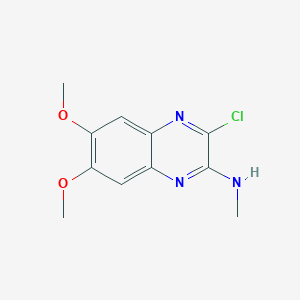
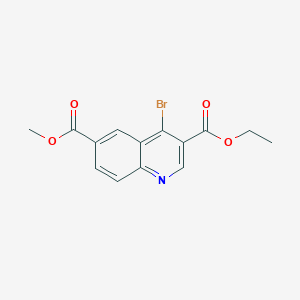
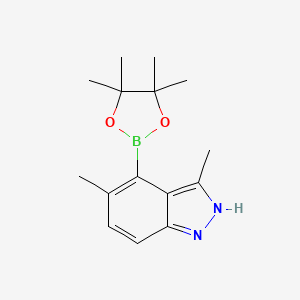
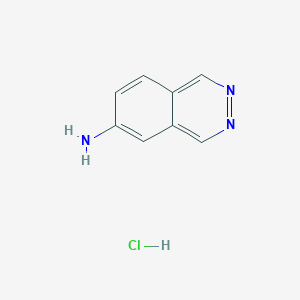


![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
